Ethyl 5-(hydroxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate
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Overview
Description
Ethyl 5-(hydroxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(hydroxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.
Introduction of Substituents: The hydroxymethyl and ethyl groups are introduced through alkylation reactions. For example, hydroxymethylation can be achieved using formaldehyde and a suitable base, while ethylation can be performed using ethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(hydroxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Ethyl 5-(carboxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate.
Reduction: Ethyl 5-(hydroxymethyl)-2-methyl-1,2,4-triazole-3-methanol.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl 5-(hydroxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex triazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the biological activity of triazole compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of Ethyl 5-(hydroxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can be crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-(hydroxymethyl)-1,2,4-triazole-3-carboxylate: Lacks the methyl group at the 2-position.
Methyl 5-(hydroxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate: Has a methyl ester instead of an ethyl ester.
5-(Hydroxymethyl)-2-methyl-1,2,4-triazole-3-carboxylic acid: Lacks the ethyl ester group.
Uniqueness
This compound is unique due to the combination of its substituents, which can influence its solubility, reactivity, and biological activity
This compound’s versatility and potential make it a valuable subject of study in both academic and industrial research.
Properties
IUPAC Name |
ethyl 5-(hydroxymethyl)-2-methyl-1,2,4-triazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3/c1-3-13-7(12)6-8-5(4-11)9-10(6)2/h11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSRAEZVAFOUOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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